molecular formula C8H14ClN3O B1527103 N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride CAS No. 1257850-59-1

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride

Cat. No.: B1527103
CAS No.: 1257850-59-1
M. Wt: 203.67 g/mol
InChI Key: XIAOWSISNCQMPB-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS: 1257850-59-1) is a heterocyclic amine hydrochloride salt with the molecular formula C₈H₁₄ClN₃O and a molecular weight of 203.67 g/mol . It features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and an ethanamine moiety linked via a methyl group at the 3-position. This compound is primarily utilized as a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and agrochemical research .

The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems. Purity specifications for commercial samples typically exceed 95%, with analytical methods such as NMR and mass spectrometry (MS) employed for quality control .

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-2-9-5-7-10-8(12-11-7)6-3-4-6;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAOWSISNCQMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NOC(=N1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxadiazole Ring

The core heterocyclic structure, 1,2,4-oxadiazole, is typically synthesized via cyclization of suitable precursors such as hydrazides and carboxylic acids or their derivatives. The most common approach involves:

  • Starting materials: Hydrazides (e.g., acyl hydrazides) and carboxylic acids or their derivatives.
  • Reaction conditions: Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate cyclization.
  • Process overview:
    $$
    \text{Hydrazide} + \text{Carboxylic acid derivative} \xrightarrow[\text{Dehydration}]{\text{Reagents}} \text{Oxadiazole ring}
    $$

This step yields the 5-substituted oxadiazole intermediate, which serves as the scaffold for further modifications.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is incorporated through a cyclopropanation reaction, often employing diazo compounds and transition metal catalysts:

  • Reagents:
    • Cyclopropanation with diazomethane or diazo compounds such as ethyl diazoacetate.
    • Catalysts like rhodium(II) acetate or copper complexes facilitate the carbene transfer.
  • Reaction conditions:

    • Mild temperatures (0–25°C).
    • Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
  • Reaction scheme:
    $$
    \text{Oxadiazole precursor} + \text{Diazo compound} \xrightarrow[\text{Catalyst}]{\text{Conditions}} \text{Cyclopropyl-substituted oxadiazole}
    $$

This step introduces the cyclopropyl group at the 5-position of the oxadiazole ring.

Attachment of the Ethanamine Moiety

The ethanamine group is attached via nucleophilic substitution:

  • Method:

    • The cyclopropyl-oxadiazole intermediate reacts with an alkyl halide (e.g., ethyl halide) or tosylate derivative.
    • The nucleophile (amino group) attacks the electrophilic carbon, forming a C–N bond.
  • Reaction conditions:

    • Use of a base such as potassium carbonate or sodium hydride.
    • Solvent: acetonitrile or ethanol.
    • Elevated temperature (50–80°C).
  • Outcome:

    • Formation of N-alkylated ethanamine derivative.

Conversion to Hydrochloride Salt

The free base is converted into its hydrochloride salt to improve stability and solubility:

  • Procedure:
    • The free base is dissolved in a suitable solvent like ethanol or diethyl ether.
    • Anhydrous hydrogen chloride gas or hydrochloric acid solution (e.g., 2M HCl in ethanol) is bubbled through or added dropwise.
    • The mixture is stirred at room temperature or slightly cooled.
    • The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Industrial Scale Synthesis and Optimization

For large-scale production, the synthesis is optimized for yield, cost, and environmental impact:

  • Flow chemistry: Continuous flow reactors are employed to enhance reaction control and scalability.
  • Green chemistry principles: Use of less toxic reagents, recyclable solvents, and energy-efficient conditions.
  • Purification: Crystallization or chromatography techniques are used to obtain high purity.

Data Table: Summary of Preparation Methods

Step Reaction Reagents Conditions Purpose
1 Cyclization to form oxadiazole Hydrazides, carboxylic acids, POCl₃ or SOCl₂ Reflux, dehydrating Construct heterocyclic core
2 Cyclopropanation Diazo compounds, Rh(II) or Cu catalysts 0–25°C, inert atmosphere Introduce cyclopropyl group
3 Nucleophilic substitution Alkyl halides/tosylates, base 50–80°C, polar solvents Attach ethanamine group
4 Salt formation HCl gas or HCl solution Room temperature Convert to hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the ethanamine moiety, where nucleophiles like alkoxides or thiolates replace the amine group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, LiAlH4, NaBH4

    Substitution: Alkyl halides, tosylates, alkoxides, thiolates

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Alkylated or thiolated derivatives

Scientific Research Applications

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

  • Industry: : Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The cyclopropyl and oxadiazole moieties contribute to its binding affinity and specificity, while the ethanamine group may facilitate interactions with biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the 1,2,4-oxadiazole ring or the amine side chain. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents LogP<sup>*</sup> Purity Key References
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride 1257850-59-1 C₈H₁₄ClN₃O 203.67 5-cyclopropyl, 3-(ethylamine) ~0.2 (estimated) ≥97%
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride 173850-78-7 C₉H₁₆ClN₃O 217.69 5-cyclobutyl, 3-(ethylamine) ~0.8 (estimated) ≥95%
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride 1609395-49-4 C₆H₁₁ClN₃O 178.63 5-methyl, 3-(ethylamine) -0.34 ≥95%
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride 1042505-40-7 C₆H₁₂ClN₃O 177.63 5-ethyl, 3-(methylamine) 0.4 N/A
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride 1185297-76-0 C₇H₁₄ClN₃O 191.66 3-isopropyl, 5-(ethylamine) 1.1 (estimated) ≥95%

Notes:

  • Cyclopropyl and cyclobutyl substituents introduce ring strain and steric bulk , influencing binding affinity in target interactions .
  • Methyl and ethyl groups reduce hydrophobicity compared to cyclopropyl/cyclobutyl analogs .

Research Findings and Trends

  • This compound has been employed in the synthesis of GABA receptor modulators , leveraging its rigid cyclopropyl group for stereochemical control .
  • Comparative studies highlight that 3-isopropyl analogs exhibit higher affinity for kinase targets (e.g., JAK3 inhibitors) but lower selectivity .

Biological Activity

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is a compound derived from the 1,2,4-oxadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C8H12N4OC_8H_{12}N_4O, and it has a molecular weight of approximately 168.21 g/mol. The presence of the oxadiazole ring contributes to its biological properties.

Biological Activities

  • Anticancer Activity :
    • Compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit significant anticancer properties. For instance, derivatives with this structure have demonstrated inhibitory effects on various cancer cell lines, including A-431 and Jurkat cells. The mechanism often involves induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
  • Antimicrobial Properties :
    • Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities. They are effective against a range of pathogenic microorganisms due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
  • Neuroprotective Effects :
    • Some studies suggest that oxadiazole derivatives may protect against neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which play roles in cancer progression and metabolic processes .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and neuroprotection .

Case Studies

Several studies have highlighted the efficacy of similar oxadiazole derivatives:

  • Study 1 : A derivative showed an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.
  • Study 2 : Research on antimicrobial efficacy demonstrated that oxadiazole compounds inhibited bacterial growth at concentrations as low as 5 µg/mL against Gram-positive bacteria .

Data Table: Biological Activities of Oxadiazole Derivatives

Activity TypeExample CompoundIC50/Effective ConcentrationReference
AnticancerN-(5-Cyclopropyl-1,2,4-oxadiazol)<10 µM
Antibacterial5-(Trifluoromethyl)-1,2,4-oxadiazol5 µg/mL
Anti-inflammatoryVarious oxadiazolesVariable
NeuroprotectiveOxadiazole derivativesVariable

Q & A

Basic: What are the established synthetic routes for N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride?

The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with activated carboxylic acid derivatives. For example:

  • Step 1 : React 3-(aminomethyl)-5-cyclopropyl-1,2,4-oxadiazole with ethylamine hydrochloride under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) .
  • Step 2 : Purify the product via recrystallization or column chromatography.
    Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the oxadiazole ring and optimizing reaction time to avoid byproducts like over-alkylated amines .

Basic: How is the compound characterized to confirm its structural integrity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.5–3.7 ppm (N-CH₂-ethylamine), and δ 8.0–8.2 ppm (oxadiazole C-H) confirm substituent positions .
    • ¹³C NMR : Cyclopropyl carbons appear at ~6–10 ppm; oxadiazole carbons resonate at 165–175 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 228.1 (calculated for C₉H₁₄ClN₃O).
  • HPLC : Purity >97% with retention time ~12.5 min (C18 column, acetonitrile/water gradient) .

Advanced: How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the oxadiazole ring enhances the electrophilicity of the adjacent methyl group, enabling nucleophilic attack. However, the cyclopropyl substituent introduces steric hindrance, slowing reactions with bulky nucleophiles. Computational studies (DFT) suggest a 15–20% reduction in reaction rates compared to non-cyclopropyl analogs .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

The hydrochloride salt often forms hygroscopic crystals, complicating X-ray diffraction. Strategies include:

  • Solvent screening : Use ethanol/water mixtures for slow evaporation.
  • SHELX refinement : Employ SHELXL for resolving disorder in the cyclopropyl moiety, with R-factors <5% achievable via high-resolution data (Mo-Kα radiation) .
    Example bond lengths: N–O (1.36 Å), C–N (1.29 Å) in the oxadiazole ring .

Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?

While direct data on this compound is limited, structural analogs (e.g., oxadiazole-containing ligands in ) suggest:

  • 5-HT receptor binding : The oxadiazole mimics peptide bonds, potentially binding to serotonin receptors.
  • Enzyme inhibition : The ethylamine moiety may act as a substrate analog for monoamine oxidases (MAOs).
    In vitro assays (e.g., fluorescence polarization) are recommended to validate interactions .

Methodological: How to resolve discrepancies in reported solubility data?

Conflicting solubility values (e.g., in water vs. DMSO) arise from salt dissociation dynamics. A standardized protocol is recommended:

  • Dynamic Light Scattering (DLS) : Measure aggregation at concentrations >1 mM.
  • pH titration : Solubility peaks near pH 4–5 due to protonation of the ethylamine group .

Methodological: What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Reduces reaction time from 12 hours (batch) to 2 hours.
  • Catalytic additives : Use 1 mol% iodine to accelerate cyclopropane ring formation.
    Yields improve from 60% (traditional) to 85% (optimized) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride

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